molecular formula C15H16N4OS B2770418 (2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2097939-81-4

(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2770418
CAS No.: 2097939-81-4
M. Wt: 300.38
InChI Key: MDVUVGABDRBEIM-VOTSOKGWSA-N
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Description

(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one is a complex organic compound featuring a phenyl group, a piperazine ring substituted with a 1,2,5-thiadiazole moiety, and an α,β-unsaturated carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,5-thiadiazole ring, which can be synthesized from thiosemicarbazide and carbon disulfide under basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions.

The final step involves the formation of the α,β-unsaturated carbonyl group via a Claisen-Schmidt condensation reaction between an appropriate benzaldehyde and the piperazine-thiadiazole intermediate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology and Medicine

In biological and medicinal research, (2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its efficacy against various bacterial strains and cancer cell lines .

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its potential as a lead compound for drug development makes it a valuable target for further research .

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with biological targets such as enzymes and receptors. The thiadiazole moiety is known to interact with various proteins, potentially inhibiting their function. This compound may also induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Comparison with Similar Compounds

Biological Activity

The compound (2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one is a member of the class of compounds known for their diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C16_{16}H18_{18}N4_{4}S
  • Molecular Weight : 306.41 g/mol
  • IUPAC Name : this compound

Research indicates that compounds with similar structures may exhibit various biological activities, including:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) :
    • Compounds containing thiadiazole rings have been shown to selectively inhibit FAAH, an enzyme involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of anandamide, which is associated with pain relief and anti-inflammatory effects .
  • Antidepressant-like Effects :
    • Studies on related piperazine derivatives have demonstrated potential antidepressant-like properties. These effects are often attributed to modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Antinociceptive Activity :
    • Animal models have shown that similar compounds can reduce pain responses in models of acute and chronic pain. For instance, FAAH inhibitors like JNJ-1661010 have been reported to attenuate tactile allodynia and thermal hyperalgesia in rat models .

Case Studies and Research Findings

StudyFindings
FAAH Inhibition Study JNJ-1661010 (a related compound) showed >100-fold selectivity for FAAH-1 over FAAH-2, significantly increasing endocannabinoid levels in the brain and demonstrating efficacy in pain models .
Antidepressant-like Effects Synthesis of piperazine derivatives indicated significant antidepressant-like effects in behavioral tests, suggesting potential for treating mood disorders .
Corrosion Inhibition Study While not directly related to biological activity, studies on thiadiazole derivatives showed promising results in corrosion inhibition, highlighting their chemical stability and potential for diverse applications .

Properties

IUPAC Name

(E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c20-15(7-6-13-4-2-1-3-5-13)19-10-8-18(9-11-19)14-12-16-21-17-14/h1-7,12H,8-11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVUVGABDRBEIM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NSN=C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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